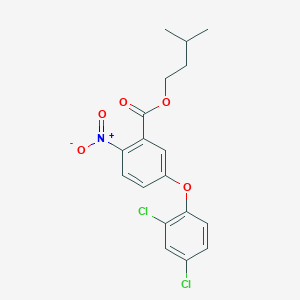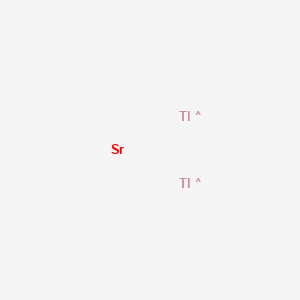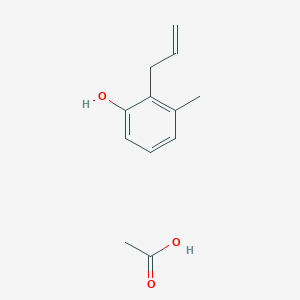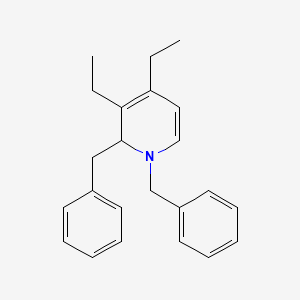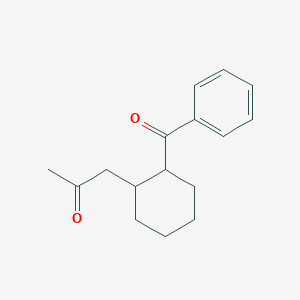
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide is a chemical compound with the molecular formula C16H14N2O3S It is known for its unique structure, which includes an oxathiadiazine ring substituted with two 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide typically involves the reaction of 4-methylbenzonitrile with sulfur trioxide. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxathiadiazine ring. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiadiazine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. The oxathiadiazine ring can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Thiadiazine derivatives
- 1,2,4-Oxadiazole derivatives
- 1,3,4-Oxadiazine derivatives
Uniqueness
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58010-22-3 |
|---|---|
Fórmula molecular |
C16H14N2O3S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4,6-bis(4-methylphenyl)-1,2,3,5-oxathiadiazine 2,2-dioxide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-3-7-13(8-4-11)15-17-16(21-22(19,20)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
OHYLMKLNTFTZBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NS(=O)(=O)OC(=N2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





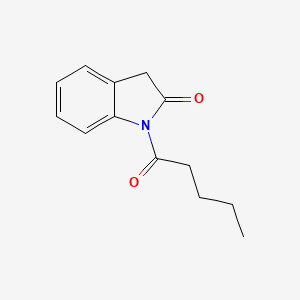
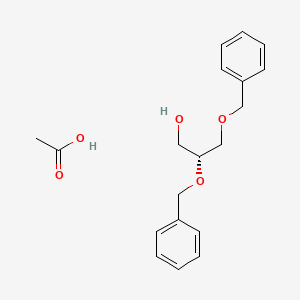
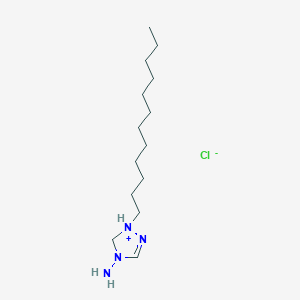


![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)
